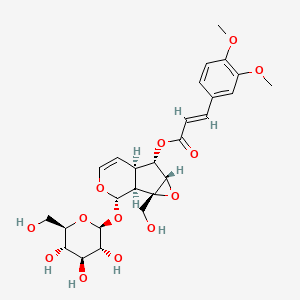

27-Hydroxymangiferolic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

27-Hydroxymangiferolic acid, a triterpenoid , has been found to exhibit antitrypanosomal and anticancer properties .

Mode of Action

It is known to demonstrate moderate antitrypanosomal and anticancer properties . The compound’s interaction with its targets likely results in the inhibition of cell growth and proliferation, contributing to its anticancer effects .

Biochemical Pathways

Given its observed biological activities, it is likely that this compound affects pathways related to cell growth, proliferation, and survival .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , suggesting that it may have good bioavailability.

Result of Action

This compound has demonstrated moderate antitrypanosomal and anticancer properties . Among the tested compounds, this compound exhibited the highest antitrypanosomal activity at a concentration of 11.6 µg/mL . The highest anticancer effect was demonstrated by the Ph-2 fraction, followed by this compound, with IC50 values of 129.6 and 153.3 µg/mL .

生化分析

Biochemical Properties

27-Hydroxymangiferolic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with heat shock protein 70 (HSP-70), fibroblast growth factor 2 (FGF-2), vascular endothelial growth factor (VEGF), runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), osteocalcin, and collagen type 1a1 (COL1A1) . These interactions are crucial for its biological activities, such as promoting antioxidant activity, growth factor signaling, and osteoblastogenesis.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated anticancer properties by inhibiting the growth of cancerous cells . It also affects cell signaling pathways involved in oxidative stress response and cellular proliferation, thereby impacting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to activate targets such as HSP-70, FGF-2, VEGF, RUNX2, ALP, osteocalcin, and COL1A1 . These interactions contribute to its biological activities, including antioxidant activity, growth factor signaling, and osteoblastogenesis. Additionally, this compound has been found to inhibit the growth of cancerous cells, although the exact mechanism remains unclear .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form and -80°C for up to six months in solvent form . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antioxidant activity and growth factor signaling. At higher doses, toxic or adverse effects may occur . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological activities without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism, bile acid biosynthesis, and oxidative phosphorylation . It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For instance, it has been shown to influence the biosynthesis of triglycerides, fatty acid beta-oxidation, and cholesterol metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activities, as it needs to reach specific target sites to exert its effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it needs to be present in the right cellular context to interact with its targets . Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 27-Hydroxymangiferolic acid involves multiple steps, starting from simpler triterpenoid precursors. The key steps include hydroxylation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is usually obtained in powder form with a melting point of 201-204°C .

Industrial Production Methods

Industrial production of this compound is less common due to its complex synthesis. it can be extracted from natural sources like the mango tree using advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .

化学反应分析

Types of Reactions

27-Hydroxymangiferolic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce less oxygenated triterpenoids .

科学研究应用

27-Hydroxymangiferolic acid has several scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.

Biology: It has shown potential in biological assays for its antitrypanosomal and anticancer activities.

Industry: It is used in the formulation of natural product-based pharmaceuticals and nutraceuticals.

相似化合物的比较

Similar Compounds

- Mangiferolic acid (CAS#4184-34-3)

- Isomangiferolic acid (CAS#13878-92-7)

- 23-Hydroxymangiferonic acid (CAS#232266-08-9)

- 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid (CAS#870456-88-5)

- 27-Hydroxymangiferonic acid (CAS#5132-66-1)

Uniqueness

27-Hydroxymangiferolic acid is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to similar compounds, it has shown higher antitrypanosomal and anticancer activities, making it a valuable compound for further research and development .

属性

IUPAC Name |

(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-24,31-32H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPLTMNXKKXXII-HJTGRKLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\CO)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)

![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)

![[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B1180762.png)